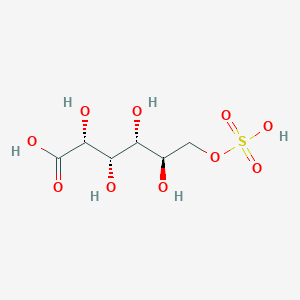

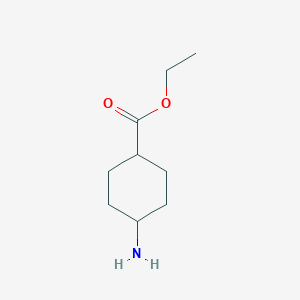

![molecular formula C9H7N3S2 B162223 7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine CAS No. 10023-31-1](/img/structure/B162223.png)

7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine

Vue d'ensemble

Description

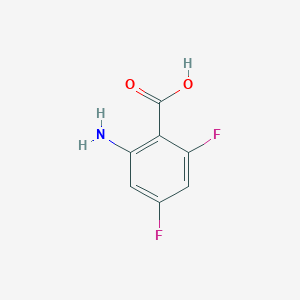

The compound “7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine” is likely to be a heterocyclic compound due to the presence of thiazole rings. Thiazoles are aromatic rings that contain both sulfur and nitrogen atoms . The presence of the amine (-NH2) and methyl (-CH3) groups suggest that this compound could participate in various chemical reactions involving these functional groups .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazoles are often synthesized through the reaction of 2-aminothiophenol and α-halocarbonyl compounds . The presence of the amine and methyl groups suggests that this compound could be synthesized through a series of steps involving nucleophilic substitution and reduction reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the benzothiazole rings. The electron-rich nature of the sulfur and nitrogen atoms in the thiazole rings could potentially influence the electronic properties of this compound .Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of the amine and methyl groups. For instance, the amine group could participate in nucleophilic substitution reactions, while the methyl group could be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For instance, the presence of the amine group could potentially make this compound a base, while the aromatic thiazole rings could contribute to its stability and possibly its fluorescence properties .Applications De Recherche Scientifique

Synthesis and Properties in Chemistry

C,N-Chelated Carbene Complexes Formation : The reaction of Pd(II) with substituted benzo[d]thiazole-2-amines, including structures similar to 7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine, leads to the formation of C,N-chelated carbene complexes. These complexes have shown moderate antibacterial activity against various bacteria and fungi (Mikherdov et al., 2019).

Benzothiazole Schiff Bases Synthesis : Schiff base ligands derived from benzothiazole, a related compound to 7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine, have been synthesized and characterized. These compounds exhibit anti-bacterial activity against pathogenic bacteria (Mishra et al., 2020).

Materials Science and Engineering

- Polymer-based Fluorescence Sensors : A thiazole-based conjugated polymer, synthesized by polymerizing a compound similar to 7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine, acts as a fluorescence sensor for detecting Hg2+ and Ag+ ions. This sensor can visually indicate the presence of these ions through a color change (Li et al., 2015).

Pharmaceutical and Biomedical Applications

- Thiazolium Carbene Catalysts in Medicinal Synthesis : Thiazolium carbene-based catalysts, derived from vitamin B1, are effective for N-formylation and N-methylation of amines using CO2 as the carbon source. This process is important for synthesizing pharmaceuticals and natural products (Das et al., 2016).

Environmental and Corrosion Studies

- Corrosion Inhibition of Iron : Thiazole derivatives, related to 7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine, have been studied for their effectiveness in inhibiting the corrosion of iron. These studies used quantum chemical and molecular dynamics simulation approaches (Kaya et al., 2016).

Crystal Engineering and Supramolecular Chemistry

- Supramolecular Adducts Formation : The cocrystallization of compounds related to 7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine with organic acids forms crystalline adducts. These are examined using X-ray diffraction and other techniques, revealing insights into their structural and supramolecular aspects (Zhang et al., 2021).

Orientations Futures

The future research directions for this compound could involve exploring its potential applications in various fields such as medicinal chemistry, given the biological activity of many thiazole-containing compounds . Further studies could also investigate its physical and chemical properties in more detail .

Propriétés

IUPAC Name |

7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLUWGOFEQZGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365927 | |

| Record name | 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine | |

CAS RN |

10023-31-1 | |

| Record name | 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

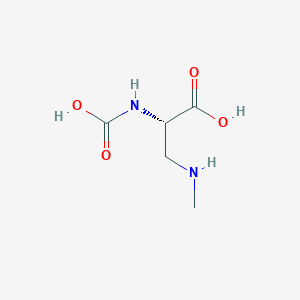

![[4-(Trifluoromethyl)phenyl]thiourea](/img/structure/B162154.png)

![6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-](/img/structure/B162173.png)